molecular formula C19H22N4O4S2 B2531002 N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide CAS No. 868972-93-4

N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide

Cat. No. B2531002
CAS RN: 868972-93-4
M. Wt: 434.53
InChI Key: FXOJISOOTHBLNC-UHFFFAOYSA-N
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Description

The compound "N-(5-((2-((benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)cyclohexanecarboxamide" is a complex organic molecule that is not directly described in the provided papers. However, the papers do discuss related compounds with similar structural features, such as thiadiazole scaffolds and benzamide groups, which are known for their biological properties, including anticancer activity .

Synthesis Analysis

The synthesis of related compounds involves multi-step reactions. For instance, N-(pyridine-2-ylcarbamothioyl)benzamide derivatives were synthesized using potassium thiocyanate, benzoyl chloride, and 2-amino pyridine derivatives in a one-pot reaction, followed by oxidation with copper(II) chloride to produce N-(2H-[1,2,4]thiadiazolo[2,3-a]pyridine-2-ylidene)benzamide derivatives . Similarly, Schiff's bases containing a thiadiazole scaffold and benzamide groups were synthesized under microwave irradiation, which is a solvent-free and efficient method . These methods could potentially be adapted for the synthesis of the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using various spectroscopic techniques such as IR, (1)H NMR, and (13)C NMR. X-ray single-crystal diffraction was used to determine the crystal structures, including atom positions, bond lengths, angles, and dihedral angles . These techniques would be essential in analyzing the molecular structure of the compound to confirm its synthesis and to understand its three-dimensional conformation.

Chemical Reactions Analysis

The related compounds have been used to form complexes with copper(II) ions, indicating that they can participate in coordination chemistry . The thiadiazole and benzamide moieties in these compounds are likely to be reactive sites for further chemical transformations. The compound may also undergo similar reactions, which could be explored for the development of new materials or biological agents.

Physical and Chemical Properties Analysis

The physical and chemical properties of related compounds have been evaluated. For example, the cytotoxicity of the synthesized compounds and their complexes was tested against various human cancer cell lines, showing significant cytotoxicity in some cases . The antifungal activity of some new 5-(2-substituted-1,3-thiazol-5-yl)-2-hydroxy benzamides was also screened . Additionally, a computational study predicted the ADMET properties of synthesized compounds, indicating good oral drug-like behavior . These analyses are crucial for understanding the potential applications of the compound , especially in medicinal chemistry.

Mechanism of Action

While the exact mechanism of action of this specific compound is not mentioned in the search results, similar compounds have shown potent growth inhibition properties against various human cancer cell lines .

Future Directions

The future directions for this compound could involve further optimization to afford more active analogs and develop a comprehensive understanding of the structure–activity relationships of indole anticancer molecules .

properties

IUPAC Name

N-[5-[2-(1,3-benzodioxol-5-ylmethylamino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]cyclohexanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N4O4S2/c24-16(20-9-12-6-7-14-15(8-12)27-11-26-14)10-28-19-23-22-18(29-19)21-17(25)13-4-2-1-3-5-13/h6-8,13H,1-5,9-11H2,(H,20,24)(H,21,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXOJISOOTHBLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C(=O)NC2=NN=C(S2)SCC(=O)NCC3=CC4=C(C=C3)OCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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